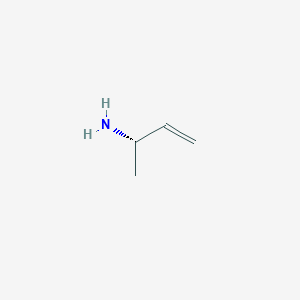
Lead hydroxide oxide sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead hydroxide oxide sulfate is a complex inorganic compound with the chemical formula Pb(OH)2·PbO·PbSO4. This compound is known for its unique structure, which combines lead hydroxide, lead oxide, and lead sulfate. It is often encountered in various industrial and chemical processes due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lead hydroxide oxide sulfate can be synthesized through several methods. One common approach involves the reaction of lead nitrate with sodium hydroxide to form lead hydroxide, which is then treated with sulfuric acid to produce lead sulfate. The overall reaction can be represented as follows: [ \text{Pb(NO}_3\text{)}_2 + 2\text{NaOH} \rightarrow \text{Pb(OH)}_2 + 2\text{NaNO}_3 ] [ \text{Pb(OH)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{PbSO}_4 + 2\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct of lead-acid battery recycling. The spent lead paste from batteries is treated with sulfuric acid and other reagents to recover lead compounds, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Lead hydroxide oxide sulfate undergoes various chemical reactions, including:
Oxidation: Lead hydroxide can be oxidized to lead oxide.
Reduction: Lead sulfate can be reduced to lead sulfide under certain conditions.
Substitution: Lead hydroxide can react with acids to form different lead salts.
Common Reagents and Conditions
Oxidation: Involves reagents like oxygen or hydrogen peroxide.
Reduction: Typically requires reducing agents such as hydrogen gas or carbon.
Substitution: Acids like hydrochloric acid or nitric acid are commonly used.
Major Products Formed
Oxidation: Lead oxide (PbO)
Reduction: Lead sulfide (PbS)
Substitution: Lead chloride (PbCl2), lead nitrate (Pb(NO3)2)
Applications De Recherche Scientifique
Lead hydroxide oxide sulfate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other lead compounds.
Biology: Studied for its potential effects on biological systems, particularly in toxicology.
Medicine: Investigated for its potential use in medical imaging and radiation shielding.
Industry: Utilized in the production of pigments, ceramics, and glass .
Mécanisme D'action
The mechanism by which lead hydroxide oxide sulfate exerts its effects involves its interaction with various molecular targets. In biological systems, lead ions can interfere with enzyme function and cellular processes by binding to sulfhydryl groups and other functional groups in proteins. This can lead to oxidative stress and disruption of cellular homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lead(II) hydroxide (Pb(OH)2): A simpler compound with similar hydroxide groups.
Lead(II) oxide (PbO): Known for its use in glass and ceramics.
Lead(II) sulfate (PbSO4): Commonly found in lead-acid batteries.
Uniqueness
Lead hydroxide oxide sulfate is unique due to its combination of hydroxide, oxide, and sulfate groups, which confer distinct chemical properties and reactivity compared to its individual components .
Propriétés
Numéro CAS |
11083-39-9 |
|---|---|
Formule moléculaire |
Pb4(OH)2O2(SO4) |
Poids moléculaire |
990.87 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1149240.png)
